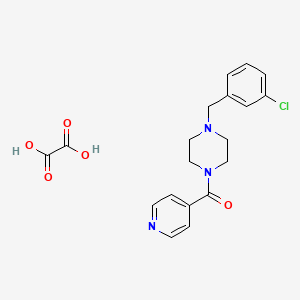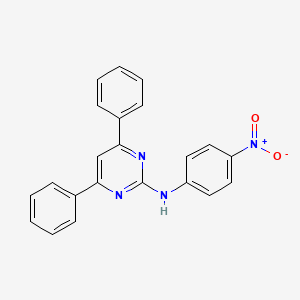
3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as MPI, is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of various signaling pathways involved in cancer cell growth and survival. 3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has also been shown to have antioxidant properties, which may contribute to its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several advantages for use in lab experiments, including its relatively simple synthesis method, its high purity, and its stability under various conditions. However, 3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving 3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its potential applications in materials science and organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and to determine its potential side effects and toxicity in vivo.
Métodos De Síntesis
3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through a multi-step process involving the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with 2-methylindole in the presence of a catalyst. The resulting compound can then be purified through various methods, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. In materials science, 3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been used as a building block for the synthesis of novel organic materials with potential applications in solar cells and organic light-emitting diodes. In organic electronics, 3-(1-methyl-1H-indol-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been studied for its potential as an electron-transporting material in organic field-effect transistors.
Propiedades
IUPAC Name |
3-(1-methylindol-2-yl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-21-17-10-6-5-7-14(17)11-18(21)19-15(13-23)12-22(20-19)16-8-3-2-4-9-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGFLXZMZPSPJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NN(C=C3C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2-methoxyethyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5103916.png)
![1-(2-methoxybenzyl)-N-{2-[methyl(2-phenylethyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5103928.png)
![5-methyl-5-{3-[(2-methylbenzyl)oxy]phenyl}-2,4-imidazolidinedione](/img/structure/B5103933.png)
![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B5103944.png)

![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5103962.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5103969.png)
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5103988.png)
![N-[4-(aminosulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5103989.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5103998.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(2-methylphenyl)acetamide](/img/structure/B5104003.png)

![4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B5104007.png)